molecular formula C12H14FNO2 B6150533 methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate CAS No. 1889011-16-8

methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate

Cat. No.: B6150533
CAS No.: 1889011-16-8
M. Wt: 223.2
InChI Key:
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Description

Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate is a chemical compound that has garnered significant interest due to its potential applications in various fields of research and industry. This compound is characterized by a cyclobutane ring substituted with an amino group, a fluorophenyl group, and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenylacetonitrile with ethyl diazoacetate in the presence of a catalyst to form the cyclobutane ring. The resulting intermediate is then subjected to hydrolysis and esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate
  • Methyl 3-amino-1-(4-bromophenyl)cyclobutane-1-carboxylate
  • Methyl 3-amino-1-(4-methylphenyl)cyclobutane-1-carboxylate

Uniqueness

Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.

Properties

CAS No.

1889011-16-8

Molecular Formula

C12H14FNO2

Molecular Weight

223.2

Purity

95

Origin of Product

United States

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